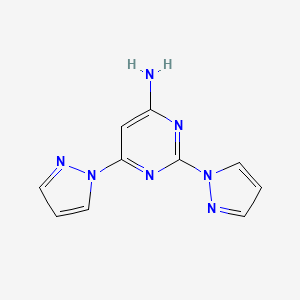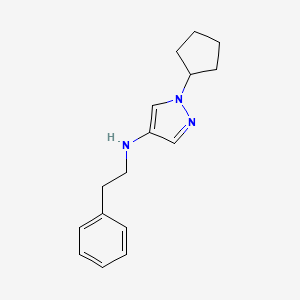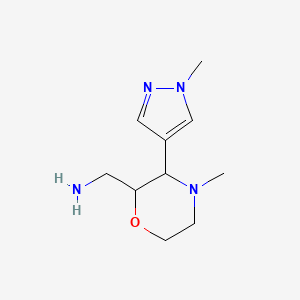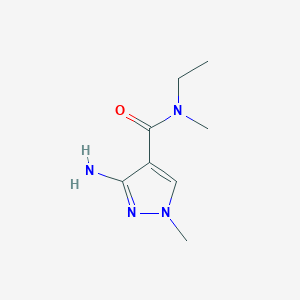
2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine core substituted with two pyrazolyl groups at the 2 and 6 positions and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the condensation of hydrazinopyrimidines with acetylacetone or similar compounds. For example, the condensation of hydrazinopyrimidines with acetylacetone yields 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidines . Another method involves the reaction of hydrazinopyrimidines with 1,1,3,3-tetramethoxypropane to produce 4-(1H-pyrazol-1-yl)pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Coordination Reactions: It can form coordination complexes with transition metals, which is of particular interest in coordination chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazinopyrimidines, acetylacetone, and 1,1,3,3-tetramethoxypropane. Reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .
Major Products
The major products formed from these reactions are typically pyrazolyl-substituted pyrimidines, which can further react to form coordination complexes with metals .
Scientific Research Applications
2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which have applications in catalysis and materials science.
Materials Science: The compound’s ability to form coordination complexes makes it useful in the development of new materials with unique properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . The molecular targets and pathways involved depend on the specific metal and the nature of the coordination complex formed.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-pyrazol-1-yl)pyridine: Similar in structure but with a pyridine core instead of a pyrimidine core.
2,6-Bis(1H-imidazol-2-yl)pyridine: Features imidazole groups instead of pyrazole groups.
2,6-Bis(1H-pyrazol-1-yl)pyrimidine: Lacks the amine group at the 4 position.
Uniqueness
2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of both pyrazolyl groups and an amine group on the pyrimidine core.
Properties
Molecular Formula |
C10H9N7 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2,6-di(pyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H9N7/c11-8-7-9(16-5-1-3-12-16)15-10(14-8)17-6-2-4-13-17/h1-7H,(H2,11,14,15) |
InChI Key |
CLKPEAJMGWBYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC(=C2)N)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737204.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
![2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride](/img/structure/B11737211.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)
![3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline](/img/structure/B11737234.png)

![n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11737244.png)

![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737262.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737269.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)

